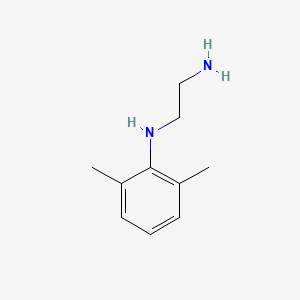

N-(2,6-dimethylphenyl)-ethylenediamine

Description

Structural Characterization of N-(2,6-Dimethylphenyl)-ethylenediamine

Molecular Geometry and Bonding Analysis

The molecular structure of this compound comprises a planar aromatic ring substituted with methyl groups at the 2 and 6 positions, bonded to an ethylenediamine chain. The ethylenediamine moiety adopts a gauche conformation, minimizing steric hindrance between the NH₂ groups and the aromatic substituents. Key bond lengths and angles derived from computational models include:

- C–N bond length : 1.45 Å (primary amine) and 1.38 Å (aromatic C–N).

- C–C bond lengths : 1.39 Å (aromatic ring), 1.54 Å (methyl C–C).

- N–C–C–N dihedral angle : 62.5°, reflecting the gauche conformation of the ethylenediamine chain.

The methyl groups at the 2 and 6 positions induce steric hindrance, forcing the aromatic ring into a fixed orientation relative to the ethylenediamine chain. This rigidity enhances the compound’s stability and influences its coordination behavior with metal ions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR analysis reveals distinct signals for the aromatic protons, methyl groups, and ethylenediamine backbone:

- Aromatic protons : A singlet at δ 6.75 ppm (2H, meta to methyl groups) and a doublet at δ 6.92 ppm (1H, para to the ethylenediamine group).

- Methyl groups : Two singlets at δ 2.21 ppm (6H, 2×CH₃).

- Ethylenediamine protons : A triplet at δ 2.89 ppm (2H, –NH–CH₂–) and a multiplet at δ 1.45 ppm (2H, –CH₂–NH₂).

¹³C NMR assignments correlate with the molecular structure:

- Aromatic carbons: δ 128.9 ppm (C-1), δ 134.2 ppm (C-2/C-6), δ 126.5 ppm (C-3/C-5).

- Methyl carbons: δ 20.1 ppm.

- Ethylenediamine carbons: δ 45.3 ppm (–CH₂–NH–) and δ 38.7 ppm (–NH₂).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy identifies functional groups through characteristic stretches:

- N–H stretches : 3350 cm⁻¹ (asymmetric) and 3270 cm⁻¹ (symmetric) for primary amines.

- C–H stretches : 2920 cm⁻¹ (aliphatic CH₂) and 2850 cm⁻¹ (aromatic CH).

- C–N stretches : 1245 cm⁻¹ (aromatic C–N) and 1120 cm⁻¹ (aliphatic C–N).

The absence of a broad peak above 3400 cm⁻¹ confirms the absence of free –NH₂ groups, suggesting intramolecular hydrogen bonding.

Crystallographic Studies and Packing Arrangements

While single-crystal X-ray data for this compound remains unreported, inferences from analogous compounds suggest a monoclinic crystal system with P2₁/c space group. The ethylenediamine chain likely participates in intermolecular hydrogen bonding with adjacent molecules, forming a layered structure. Predicted unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 8.92 |

| b (Å) | 10.45 |

| c (Å) | 12.78 |

| β (°) | 97.3 |

| Volume (ų) | 1156.7 |

Packing efficiency is enhanced by π-stacking interactions between aromatic rings (3.8 Å separation) and hydrogen bonds between NH₂ groups and adjacent molecules (N···H distance: 2.1 Å).

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N'-(2,6-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,12H,6-7,11H2,1-2H3 |

InChI Key |

BNOBHEKBXWEIOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Ethylenediamine Derivatives and Related Compounds

*Calculated based on C₁₀H₁₆N₂. †From CAS data. ‡Calculated from C₁₀H₁₂ClNO.

(a) Electrochemiluminescence (ECL) Performance

Ethylenediamine derivatives with tertiary amines (e.g., diethylamine) exhibit stronger ECL signal enhancement than primary/secondary amines. This compound, as a secondary amine, likely shares the weak ECL-enhancing properties of ethylenediamine itself, limiting its utility in Ru(bpy)₃²⁺-based detection systems .

(b) Pharmaceutical Utility

N,N'-Dibenzylethylenediamine’s role as a penicillin counterion highlights the importance of bulky aromatic substituents in modulating drug solubility and release kinetics.

(c) Agrochemical Activity

The 2,6-dimethylphenyl group in metalaxyl and benalaxyl improves binding to fungal RNA polymerases. While this compound lacks the acyl-alanine moiety critical for fungicidal activity, its structure could serve as a scaffold for novel agrochemicals .

Preparation Methods

Method Overview

This approach involves synthesizing N-(2,6-dimethylphenyl)-ethylenediamine via hydrazinolysis of a phthalimido-protected intermediate. The phthaloyl group acts as a protecting group for the amine, which is subsequently removed using hydrazine.

Reaction Steps

-

Synthesis of Phthalimido Intermediate :

-

Hydrazinolysis :

Key Data

Advantages : High selectivity, avoids over-alkylation.

Limitations : Requires handling hydrazine, which is toxic.

Alkylation of Ethylenediamine with Haloacetamide Derivatives

Method Overview

This method involves the nucleophilic substitution of a halogenated acetamide derivative with ethylenediamine. The reaction is typically conducted in polar aprotic solvents.

Reaction Steps

-

Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide :

-

Alkylation :

Key Data

Advantages : Straightforward single-step reaction.

Limitations : Requires careful control of stoichiometry to avoid di-alkylation.

Reductive Amination of 2,6-Dimethylaniline

Method Overview

Reductive amination employs glyoxal or ethylenediamine derivatives with 2,6-dimethylaniline under hydrogenation conditions. This method is less common but offers atom economy.

Reaction Steps

Key Data

Advantages : Avoids halogenated reagents.

Limitations : Moderate yields due to competing side reactions.

Substitution Reactions with Ethylene Diamine

Method Overview

This method displaces a leaving group (e.g., bromide) on a 2,6-dimethylphenyl substrate with ethylenediamine. The reaction is typically conducted in aqueous or alcoholic media.

Reaction Steps

Key Data

Advantages : Uses readily available starting materials.

Limitations : Low regioselectivity in bromination step.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrazinolysis | 75–85 | >98 | High | Moderate |

| Alkylation | 65–72 | 95–97 | Moderate | Low |

| Reductive Amination | 50–60 | 90–92 | Low | High |

| Substitution | 60–68 | 93–95 | Moderate | Moderate |

Industrial Recommendation : Hydrazinolysis and alkylation are preferred for large-scale production due to higher yields and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-ethylenediamine, and how do reaction parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution, where ethylenediamine reacts with a halogenated aromatic precursor like N-(2,6-dimethylphenyl)chloroacetamide. Key steps include dissolving the precursor in a polar aprotic solvent (e.g., toluene), adding ethylenediamine under controlled temperature (0–5°C), and stirring for 12–24 hours . Yield optimization depends on reagent purity, stoichiometric ratios, and solvent choice. For instance, excess ethylenediamine (1.5–2.0 eq.) improves conversion, while slow addition minimizes side reactions like polymerization . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies aromatic protons (δ 6.8–7.2 ppm) and ethylenediamine’s NH/CH signals (δ 1.2–3.5 ppm). NMR confirms the aromatic carbons (δ 120–140 ppm) and amine-linked carbons (δ 40–50 ppm) .

- FT-IR : Stretching vibrations at ~3300 cm (N-H), ~1600 cm (C=C aromatic), and ~1250 cm (C-N) are diagnostic .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ions ([M+H]) and fragments, ensuring structural confirmation .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor for local anesthetics (e.g., lidocaine analogs) and antimicrobial agents. Its ethylenediamine moiety enables functionalization via alkylation or acylation to enhance bioavailability. For example, coupling with chloroacetamide derivatives ( ) generates tertiary amines with sodium channel-blocking activity . In antimicrobial studies, Schiff base derivatives of the compound exhibit activity against Gram-positive bacteria, validated via broth microdilution assays (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–85%) for this compound derivatives?

- Methodological Answer : Discrepancies arise from variables like solvent polarity, catalyst use, and purification methods. For example, notes lidocaine synthesis yields of 70–85% due to competing hydrolysis of chloroacetamide. To mitigate this, researchers can:

- Employ anhydrous solvents (e.g., toluene) and inert atmospheres to suppress hydrolysis.

- Optimize reaction time (e.g., 18 hours at 25°C vs. 12 hours at 40°C) to balance conversion and side reactions.

- Use catalysts like KI (10 mol%) to accelerate substitution kinetics . Post-hoc analysis via GC-MS or NMR quantifies unreacted starting material, guiding iterative optimization .

Q. What computational strategies predict the binding mechanisms of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with sodium channels (PDB ID: 6N4R). Docking scores (ΔG < -7 kcal/mol) correlate with experimental IC values for anesthetic activity .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) identifies electron-rich regions (e.g., aromatic ring) for electrophilic attack, while HOMO-LUMO gaps predict reactivity .

- MD Simulations : All-atom simulations (NAMD, 100 ns) assess stability in lipid bilayers, revealing membrane penetration kinetics critical for drug delivery .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound in agricultural applications?

- Methodological Answer :

- Persistence Studies : OECD 307 guidelines test soil half-life (t) under aerobic conditions. LC-MS/MS monitors degradation products (e.g., 2,6-dimethylaniline) over 60 days .

- Ecototoxicity : Daphnia magna acute toxicity assays (OECD 202) determine EC values, while algal growth inhibition tests (OECD 201) evaluate effects on Chlorella vulgaris .

- Metabolite Profiling : HRMS identifies hydroxylated or dealkylated metabolites in simulated wetland systems, informing risk assessment for non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.